Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)-
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Overview
Description
Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- is a chemical compound that belongs to the morpholine family. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The specific structure of this compound includes a phenylmethoxy group at the 2-position and a phenylmethyl group at the 4-position, making it a unique derivative of morpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy or phenylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the phenylmethoxy and phenylmethyl groups.
2-(Phenylmethoxy)morpholine: A derivative with only the phenylmethoxy group.
4-(Phenylmethyl)morpholine: A derivative with only the phenylmethyl group.
Uniqueness
Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- is unique due to the presence of both phenylmethoxy and phenylmethyl groups, which can impart distinct chemical and biological properties compared to its simpler derivatives
Properties
IUPAC Name |
4-benzyl-2-phenylmethoxymorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-7-16(8-4-1)13-19-11-12-20-18(14-19)21-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRVKSMHBLRCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388545 |
Source
|
Record name | Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89220-90-6 |
Source
|
Record name | Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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